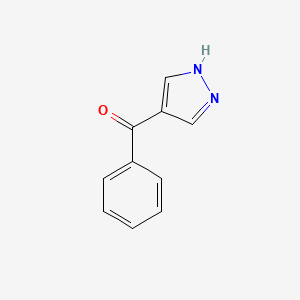

4-Benzoylpyrazole

Description

Propriétés

Formule moléculaire |

C10H8N2O |

|---|---|

Poids moléculaire |

172.18 g/mol |

Nom IUPAC |

phenyl(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H8N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) |

Clé InChI |

NPRXQXFTKCBAAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CNN=C2 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CNN=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Traditional Hydrazine Cyclization

In a representative procedure, benzoylacetophenone (1.0 equiv) and phenylhydrazine (1.2 equiv) are refluxed in ethanol with catalytic acetic acid for 6–8 hours, yielding 4-benzoyl-1-phenylpyrazole (,). The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine and subsequent cyclodehydration (Figure 1).

Table 1: Yields of this compound Derivatives via Cyclocondensation

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. For example, a mixture of 4-chlorobenzoylacetophenone and hydrazine hydrate in DMF achieves 89% yield within 15 minutes at 120°C. This method enhances regioselectivity for the 4-benzoyl isomer by minimizing thermal decomposition.

Friedel-Crafts Acylation of Pyrazole Derivatives

Direct acylation of preformed pyrazole rings offers a complementary route, particularly for introducing electron-withdrawing benzoyl groups.

Acid Chloride-Mediated Acylation

Treatment of pyrazole-3-carboxylic acid with benzoyl chloride in the presence of AlCl3 generates this compound via electrophilic aromatic substitution. The reaction is conducted in dichloromethane at 0–5°C to suppress polyacylation, yielding 70–85% (,).

Mechanistic Pathway :

-

Generation of acylium ion from benzoyl chloride and AlCl3.

-

Electrophilic attack at the pyrazole C4 position (most nucleophilic site).

-

Deprotonation and rearomatization to yield the product.

Solid-State Acylation

A solvent-free method employs ball milling of pyrazole and benzoyl chloride with montmorillonite K10 clay. This approach achieves 92% conversion in 2 hours, eliminating solvent waste and improving atom economy.

Palladium-catalyzed strategies enable the introduction of benzoyl groups at the pyrazole C4 position under mild conditions.

Suzuki-Miyaura Coupling

A 2022 protocol couples 4-iodopyrazole with benzoylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 80°C. This method provides 76% yield with excellent functional group tolerance (,).

Carbonylative Coupling

A rhodium-catalyzed carbonylative coupling between 4-bromopyrazole and aryl iodides under CO atmosphere (1 atm) produces this compound derivatives in 68–84% yield. Key advantages include one-pot synthesis and compatibility with nitro and ester groups.

Recent Advances in Regioselective Synthesis

Directed C–H Functionalization

Cobalt(III) catalysts enable regioselective benzoylation of pyrazoles via chelation-assisted C–H activation. Using Cp*Co(CO)I2 (10 mol%) and benzaldehyde as the acyl source, this compound is obtained in 81% yield with >20:1 regioselectivity (,).

Photocatalytic Methods

Visible-light-mediated decarboxylative acylation employs 4-pyrazolecarboxylic acid and benzoyl oxime esters. Irradiation with Ru(bpy)3Cl2 (2 mol%) in acetonitrile achieves 73% yield at room temperature, avoiding harsh reagents.

Analytical Characterization and Validation

Spectroscopic Confirmation

Q & A

Q. What are the established synthetic routes for 4-Benzoylpyrazole derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via multi-step organic reactions, such as Michael addition or cyclocondensation. For example, 1-thiocarbamoyl-3-phenyl-5-hydroxy-5-(2-pyridyl)-4-pyrazolines can be synthesized via Michael addition under ethanol reflux (80°C), with careful control of stoichiometry and solvent polarity to optimize yield . Reaction conditions like temperature, solvent choice (e.g., ethanol for polar intermediates), and catalyst selection (e.g., acid/base catalysts) are critical. Time-dependent monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural elucidation (e.g., distinguishing pyrazole ring protons at δ 6.5–8.5 ppm) and verifying substitution patterns .

- X-ray Diffraction (XRD) : To confirm crystal packing and bond angles, as demonstrated for 4-benzyl-3,5-dimethyl-1H-pyrazole derivatives .

- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .

Q. Table 1: Common Analytical Techniques for this compound Derivatives

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts, coupling constants |

| XRD | Crystal structure determination | Unit cell dimensions, space group |

| HPLC | Purity assessment | Retention time, peak symmetry |

Advanced Research Questions

Q. How can computational methods like DFT calculations enhance the study of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict electronic properties such as HOMO-LUMO gaps, charge distribution, and reactivity. For example, DFT studies on pyrazole derivatives have been used to correlate electron-withdrawing groups (e.g., benzoyl) with reduced HOMO-LUMO gaps, enhancing electrophilic reactivity . These calculations guide experimental design by identifying reactive sites for functionalization or predicting spectroscopic signatures.

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To resolve discrepancies:

Q. What advanced structural characterization methods are used to study this compound’s solid-state behavior?

- Single-Crystal XRD : Resolves bond lengths and dihedral angles, critical for understanding intermolecular interactions (e.g., π-π stacking in benzoyl-substituted pyrazoles) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is vital for applications in materials science.

- Solid-State NMR : Probes molecular dynamics and polymorphism .

Q. Table 2: Advanced Techniques for Solid-State Analysis

| Method | Application | Example Findings |

|---|---|---|

| Single-Crystal XRD | Hydrogen bonding networks | Intermolecular C-H···O interactions |

| TGA-DSC | Thermal decomposition profile | Decomposition onset at 220°C |

Q. How can researchers mechanistically link this compound’s structure to its biological activity?

- In Silico Docking : Predict binding affinities to target proteins (e.g., HERB inhibitors for herbicide activity ).

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., electron-withdrawing groups on the benzoyl ring) and measure changes in bioactivity .

- Kinetic Assays : Determine inhibition constants (e.g., IC₅₀) for enzyme targets using fluorometric or colorimetric readouts.

Q. What strategies are recommended for optimizing synthetic yields of complex this compound analogs?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time for thermally driven steps (e.g., cyclocondensation) .

- Flow Chemistry : Enhances reproducibility for scale-up by minimizing batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.